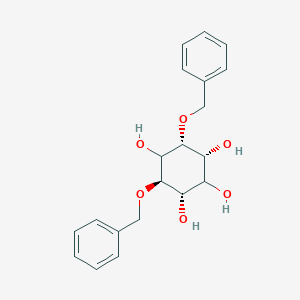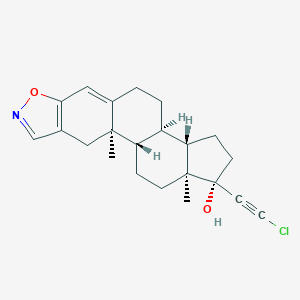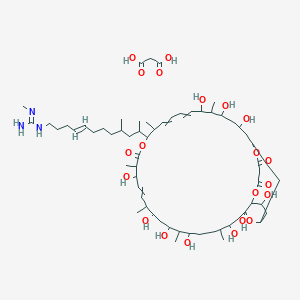
2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine
説明
エデト酸カルシウム二ナトリウム無水物は、主に鉛中毒の治療に使用される金属イオンキレート剤です。これは、金属イオンと結合して安定な錯体を形成し、体から排泄される化合物です。 この化合物は、世界保健機関の必須医薬品モデルリストに掲載されており、1953年7月16日にFDAの承認を取得しました .
準備方法
合成経路と反応条件
エデト酸カルシウム二ナトリウム無水物は、エチレンジアミン四酢酸(EDTA)とカルシウムおよびナトリウム水酸化物を反応させて合成されます。この反応は通常、EDTAを水に溶解し、次に制御されたpH条件下で水酸化カルシウムと水酸化ナトリウムを加えることから始まります。 得られた溶液を次に蒸発させて、化合物の無水形態を得ます .
工業生産方法
エデト酸カルシウム二ナトリウム無水物の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスでは、温度、pH、反応物の濃度など、反応条件を正確に制御して、高い収率と純度を確保します。 最終製品は通常、結晶化して乾燥させて無水形態を得ます .
化学反応の分析
反応の種類
エデト酸カルシウム二ナトリウム無水物は、主にキレート化反応を起こし、金属イオンと安定な錯体を形成します。 これは、安定した構造のため、通常、酸化、還元、または置換反応には参加しません .
一般的な試薬と条件
エデト酸カルシウム二ナトリウム無水物のキレート化反応には、鉛、亜鉛、カルシウムなどの金属イオンが関与します。 これらの反応は通常、中性からわずかにアルカリ性のpH条件下で水溶液中で行われます .
生成される主な生成物
エデト酸カルシウム二ナトリウム無水物のキレート化反応から生成される主な生成物は、金属-EDTA錯体です。 たとえば、鉛イオンと反応すると、体から排泄できる鉛-EDTA錯体が生成されます .
科学研究への応用
エデト酸カルシウム二ナトリウム無水物は、幅広い科学研究への応用があります。
科学的研究の応用
Edetate calcium disodium anhydrous has a wide range of scientific research applications:
作用機序
エデト酸カルシウム二ナトリウム無水物は、キレート化を通じて効果を発揮します。これは、腎臓や骨などの組織に分布し、鉛などの金属イオンと結合します。キレート化された金属イオンは、次に尿中に排泄されます。 このプロセスにより、体内の有毒金属の濃度が低下し、それらの有害な影響が軽減されます .
類似の化合物との比較
類似の化合物
独自性
エデト酸カルシウム二ナトリウム無水物は、有意な低カルシウム血症を引き起こすことなく、鉛イオンを効果的にキレート化できるという点で独特です。 その構造にカルシウムが含まれているため、体内のカルシウムイオンの枯渇を防ぎ、他のキレート剤と比較して、鉛中毒の治療に使用するのがより安全になります .
類似化合物との比較
Similar Compounds
Edetate disodium: Another chelating agent used to treat hypercalcemia and digitalis toxicity.
Dimercaprol: Used in conjunction with edetate calcium disodium for treating severe lead poisoning.
Succimer: An alternative chelating agent for treating lead poisoning, particularly in pediatric patients.
Uniqueness
Edetate calcium disodium anhydrous is unique in its ability to chelate lead ions effectively without causing significant hypocalcemia. Its inclusion of calcium in the structure prevents the depletion of calcium ions in the body, making it safer for use in treating lead poisoning compared to other chelating agents .
特性
IUPAC Name |
(2R)-2-[[(2R)-3-(methoxycarbonyldisulfanyl)-2-[[2-[3-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]acetyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O7S2/c1-10(2)15(17(30)31)25-16(29)13(9-35-36-18(32)33-3)24-14(28)8-34-12-6-4-5-11(7-12)19(26-27-19)20(21,22)23/h4-7,10,13,15H,8-9H2,1-3H3,(H,24,28)(H,25,29)(H,30,31)/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRQHUSMOIPSC-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CSSC(=O)OC)NC(=O)COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CSSC(=O)OC)NC(=O)COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921194 | |
| Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenoxy}ethylidene)amino]-3-[(methoxycarbonyl)disulfanyl]propylidene}valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113787-92-1 | |
| Record name | D-Valine, N-[3-[(methoxycarbonyl)dithio]-N-[[3-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]acetyl]-L-alanyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113787-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113787921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenoxy}ethylidene)amino]-3-[(methoxycarbonyl)disulfanyl]propylidene}valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)

![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)








